REACTION_CXSMILES
|
[F:1][C:2]1[CH:8]=[CH:7][CH:6]=[CH:5][C:3]=1[NH2:4].C(=O)(O)[O-].[Na+].[I:14]I.S([O-])(O)=O>O.CCCCCC.C(Cl)Cl>[F:1][C:2]1[CH:8]=[C:7]([I:14])[CH:6]=[CH:5][C:3]=1[NH2:4] |f:1.2|
|
Name
|
|
Quantity
|
54 g
|
Type
|
reactant
|
Smiles
|
FC1=C(N)C=CC=C1
|
Name
|
|
Quantity
|
41 g
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
123 g
|
Type
|
reactant
|
Smiles
|
II
|
Name
|
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(O)[O-]
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
the dark mixture was stirred for an additional 3 h at 60° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After complete addition
|
Type
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TEMPERATURE
|
Details
|
After cooling to rt
|
Type
|
STIRRING
|
Details
|
The biphasic system was vigorously stirred for an additional 10 min
|
Duration
|
10 min
|
Type
|
ADDITION
|
Details
|
The mixture was poured into a 2 L separatory funnel
|
Type
|
EXTRACTION
|
Details
|
The aqueous was further extracted with methylene chloride (3×200 mL)
|
Type
|
WASH
|
Details
|
the combined organics were washed with brine (200 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
After filtration
|
Type
|
CUSTOM
|
Details
|
the solvent was removed
|
Type
|
CUSTOM
|
Details
|
to give a black crystalline solid
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated to reflux
|
Type
|
CUSTOM
|
Details
|
The hexane was decanted from a black, insoluble syrup
|
Type
|
CUSTOM
|
Details
|
The product crystallized from the hexane
|
Type
|
TEMPERATURE
|
Details
|
on cooling as fine yellow needles
|
Type
|
CUSTOM
|
Details
|
65 g (274 mmol) was isolated as a fine yellow solid
|
Reaction Time |
3 h |
Name
|
|
Type
|
|
Smiles
|
FC1=C(C=CC(=C1)I)N
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 56% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |